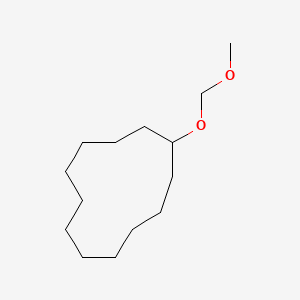

(Methoxymethoxy)cyclododecane

Description

Significance of Macrocyclic Ethers in Contemporary Synthetic Chemistry

Macrocyclic ethers, cyclic compounds containing a ring of twelve or more atoms including at least one ether linkage, are of profound importance in modern synthetic chemistry. google.com Their significance stems from their unique ability to act as host molecules in "host-guest" chemistry, selectively binding to specific ions or neutral molecules. nih.gov This property is largely dictated by the size of the macrocyclic ring and the nature and arrangement of the donor atoms. nih.gov

Crown ethers, a prominent subclass of macrocyclic ethers, have demonstrated remarkable capabilities in complexing metal cations, which has led to their use as phase-transfer catalysts and as agents to enhance the solubility of inorganic salts in organic solvents. nih.govmasterorganicchemistry.com The principles learned from the study of these simpler macrocycles underpin the design of more complex systems with applications in separation science, catalysis, and the development of molecular sensors and smart materials. nih.govresearchgate.netgoogle.com.pr The ongoing exploration of macrocyclic ethers continues to push the boundaries of supramolecular chemistry and materials science. sciencepublishinggroup.com

Overview of Cyclododecane (B45066) Derivatives as Key Scaffolds

The cyclododecane ring is a versatile 12-carbon macrocyclic scaffold that serves as a foundational structure for a variety of important molecules. google.com Its low ring strain and conformational flexibility allow for the construction of complex three-dimensional structures. google.com Cyclododecane itself is a precursor to industrially significant polymers like Nylon 12. google.com

In the context of synthetic chemistry, cyclododecane derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials such as polymers, coatings, and adhesives. libretexts.orgsciencepublishinggroup.com The conformational properties of substituted cyclododecanes have been a subject of significant research, with studies employing techniques like NMR spectroscopy and X-ray crystallography to understand their preferred spatial arrangements. researchgate.net The stable, square-like deascal.com conformation is a common feature of many cyclododecane derivatives. researchgate.net This fundamental understanding of their structure is crucial for designing new molecules with specific shapes and functionalities. The use of cyclododecane-based scaffolds has also been explored in the development of HIV fusion inhibitors, highlighting their potential in medicinal chemistry. google.comchemicalbook.com

Historical Context of Methoxymethyl (MOM) Ethers as Protecting Groups

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in organic synthesis. nih.govresearchgate.net A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, preventing it from reacting in subsequent chemical transformations. The MOM group is valued for its stability across a range of conditions, including exposure to many oxidizing and reducing agents, as well as basic and nucleophilic environments. libretexts.org

Historically, the introduction of the MOM group was often achieved using chloromethyl methyl ether in the presence of a non-nucleophilic base. researchgate.net However, due to the carcinogenic nature of this reagent, alternative, safer methods have been developed. researchgate.net The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions, typically by treatment with a strong acid in an alcohol solvent. libretexts.org This predictable reactivity allows for its selective removal when the protected alcohol needs to be revealed for further reactions. The development and application of the MOM protecting group have been instrumental in the successful total synthesis of many complex natural products.

Research Gaps and Future Perspectives for (Methoxymethoxy)cyclododecane Investigations

Future research on (Methoxymethoxy)cyclododecane could focus on several key areas:

Detailed Synthetic and Spectroscopic Analysis: A comprehensive study detailing an optimized synthesis of (Methoxymethoxy)cyclododecane, along with a complete set of spectroscopic data, would be highly valuable to the chemical community.

Conformational Analysis: While the general conformations of cyclododecane derivatives are understood, a specific computational and experimental study on the conformational preferences of (Methoxymethoxy)cyclododecane could provide deeper insights into the influence of the methoxymethoxy group on the macrocyclic ring's shape.

Reactivity Studies: A thorough investigation of the reactivity of (Methoxymethoxy)cyclododecane under various conditions would expand its utility as a synthetic intermediate. This could include exploring its stability towards different reagents and its participation in various chemical transformations.

Applications in Materials Science and Perfumery: Given its structural features, further exploration of its potential as a monomer for novel polymers or as a fragrance component could lead to new applications. libretexts.orgthegoodscentscompany.comacs.org

The broader field of macrocyclic chemistry is moving towards the creation of more complex and functional systems. nih.govresearchgate.net Future investigations into (Methoxymethoxy)cyclododecane and its derivatives could contribute to this trend by providing a versatile building block for the construction of novel macrocyclic architectures with tailored properties.

Data Tables

Table 1: Properties of (Methoxymethoxy)cyclododecane

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₂ | nih.govchemspider.com |

| Molecular Weight | 228.38 g/mol | nih.gov |

| CAS Number | 42604-12-6 | nih.govchemspider.com |

| Appearance | Colorless liquid (inferred) | libretexts.org |

| Boiling Point | Relatively high (specific value not reported) | libretexts.org |

| Volatility | Relatively low | libretexts.org |

Table 2: Spectroscopic Data (Predicted/Inferred)

| Technique | Predicted/Inferred Data |

| ¹H NMR | Signals corresponding to the -OCH₂O- group (around 4.6 ppm), the -OCH₃ group (around 3.3 ppm), and a complex multiplet for the cyclododecane ring protons. |

| ¹³C NMR | A signal for the acetal carbon (-OCH₂O-) around 95 ppm, a signal for the methoxy (B1213986) carbon (-OCH₃) around 55 ppm, and a series of signals for the cyclododecane ring carbons. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 228, with characteristic fragmentation patterns for ethers. |

| Infrared Spectroscopy | C-O stretching frequencies characteristic of ethers in the region of 1150-1085 cm⁻¹. |

Structure

3D Structure

Properties

CAS No. |

42604-12-6 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

methoxymethoxycyclododecane |

InChI |

InChI=1S/C14H28O2/c1-15-13-16-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-13H2,1H3 |

InChI Key |

HPTIDIPGIUCQFC-UHFFFAOYSA-N |

SMILES |

COCOC1CCCCCCCCCCC1 |

Canonical SMILES |

COCOC1CCCCCCCCCCC1 |

Other CAS No. |

42604-12-6 |

Origin of Product |

United States |

Synthetic Methodologies for Methoxymethoxy Cyclododecane and Its Precursors

Strategies for Macrocyclic Ether Formation Relevant to the Cyclododecane (B45066) System

The formation of large-ring ethers, or macrocycles, is a significant challenge in organic synthesis due to unfavorable entropic factors. nih.gov However, several strategies have been developed to facilitate these reactions.

Template-driven reactions can significantly enhance the efficiency of macrocyclization. e-bookshelf.dewikipedia.org In this approach, a metal ion, anion, or neutral molecule acts as a template to pre-organize a linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. nih.gove-bookshelf.de This strategy is particularly effective for the synthesis of polyethers, such as crown ethers, where alkali metal cations can template the reaction. e-bookshelf.dewikipedia.org While not directly applied to the synthesis of the single ether linkage in (Methoxymethoxy)cyclododecane, the principles of templated synthesis are crucial for constructing more complex polyether macrocycles based on the cyclododecane framework.

An alternative to building the macrocycle from linear precursors is the direct functionalization of an existing cyclododecane ring. nih.govliverpool.ac.ukresearchgate.net This approach leverages the pre-existing macrocyclic structure and introduces the desired functionality. For instance, photocatalytic methods have been developed for the C(sp³)–H functionalization of simple cycloalkanes like cyclododecane, allowing for the introduction of various functional groups. nih.govliverpool.ac.uk This strategy could potentially be adapted to introduce a hydroxyl group, which can then be converted to the methoxymethyl ether.

The Williamson ether synthesis is a classic and widely used method for forming ethers, including macrocyclic ethers. numberanalytics.comrsc.orgacs.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide. numberanalytics.comlumenlearning.comlibretexts.org In the context of macrocyclization, this typically involves an intramolecular reaction of a molecule containing both a hydroxyl group and a suitable leaving group. lumenlearning.comlibretexts.org For a molecule like (Methoxymethoxy)cyclododecane, this would involve the reaction of a cyclododecanol-derived alkoxide with a methoxymethylating agent.

Installation of the Methoxymethyl (MOM) Functional Group

The methoxymethyl (MOM) group is a common protecting group for alcohols due to its stability under a range of conditions. wikipedia.orgmasterorganicchemistry.comadichemistry.com Its installation is a key step in the synthesis of (Methoxymethoxy)cyclododecane from cyclododecanol (B158456).

The formation of a MOM ether involves treating an alcohol with a MOM-donating reagent. adichemistry.com A common and effective method utilizes chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com However, due to the carcinogenic nature of MOMCl, alternative, safer reagents and methods have been developed. wikipedia.orgacs.orggre.ac.uk These include the use of dimethoxymethane (B151124) (methylal) with a catalyst or reagents like methoxymethyl-2-pyridylsulfide. adichemistry.comacs.org

Table 2: Reagents for MOM Protection of Alcohols

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | Highly effective but carcinogenic. | wikipedia.orgadichemistry.com |

| Dimethoxymethane (Methylal) | P₂O₅, CHCl₃ or Trifluoromethanesulfonic acid (TfOH), CH₂Cl₂ | Safer alternative to MOMCl. | adichemistry.com |

| Methoxymethyl-2-pyridylsulfide (MOM-ON) | AgOTf, NaOAc, THF | Mild and neutral conditions, suitable for sensitive molecules. | acs.org |

Acid-catalyzed reactions provide another route for the formation of MOM ethers. wikipedia.org Reagents like dimethoxymethane can react with alcohols in the presence of a strong acid catalyst. wikipedia.orgacs.org However, these strong acidic conditions can be problematic for complex molecules that are sensitive to acid. acs.org Solid acid catalysts, such as Wells-Dawson heteropolyacids, have been shown to be effective for the deprotection of MOM ethers and could potentially be applied in the forward reaction under specific conditions. mdpi.com

Heterogeneous Catalysis in MOM Ether Synthesis

The protection of alcohols as methoxymethyl (MOM) ethers is a fundamental transformation in organic synthesis. The reaction of an alcohol, such as cyclododecanol, with a methoxymethylating agent is typically acid-catalyzed. While traditional methods employ soluble mineral acids, these can be corrosive and difficult to remove. rsc.org Heterogeneous catalysts, or solid acid catalysts, offer a significant advantage as they can be easily separated from the reaction mixture by filtration and are often reusable, contributing to more environmentally benign processes. mdpi.comresearchgate.net

A variety of solid acid catalysts have been proven effective for the synthesis of MOM ethers from alcohols. These include zeolites, montmorillonite (B579905) clays, and supported heteropolyacids. rsc.orgmdma.chrsc.org

Zeolites : These microporous aluminosilicate (B74896) minerals possess strong Brønsted acid sites within their framework, which are crucial for catalysis. rsc.org Zeolites like H-ZSM-5 and NaY have been used to catalyze the reaction between alcohols and chloromethyl methyl ether (MOMCl). mdma.ch However, the use of the highly carcinogenic MOMCl is a significant drawback. A less toxic alternative is dimethoxymethane (FDMA). mdma.ch Zeolite nanofiber assemblies (HNB-MOR) have shown high efficiency in acetalization reactions, a class of reactions that includes MOM ether formation. rsc.orgrsc.org The high activity is attributed to both strong acidity and mesoporosity, which aids mass transfer. rsc.orgrsc.org

Montmorillonite K10 Clay : This commercially available and inexpensive clay is a well-established solid acid catalyst for numerous organic reactions, including acetal (B89532) and ether formation. rsc.orgscirp.orgmdpi.com It has been successfully used to promote the conversion of primary and secondary alcohols into their corresponding MOM ethers using dimethoxymethane. mdma.ch The reactions are often performed under solvent-free conditions, enhancing the green credentials of the methodology. mdma.chscirp.org The catalytic activity of montmorillonite stems from the Brønsted and Lewis acid sites on its surface. mdpi.com

Supported Heteropolyacids : Heteropolyacids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), are highly effective catalysts. researchgate.netcdnsciencepub.com When supported on materials like silica (B1680970) (SiO₂) or zirconia (ZrO₂), they function as robust, reusable heterogeneous catalysts for the methoxymethylation of alcohols. researchgate.net These supported catalysts can efficiently convert primary and secondary alcohols to MOM ethers at room temperature, often under solvent-free conditions. researchgate.net Another example is the Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂), which, when supported on silica, has been used for related etherification and deprotection reactions. mdpi.comresearchgate.netresearchgate.net

The table below compares several heterogeneous catalysts used for the formation of MOM ethers and related acetals, highlighting the reaction conditions and yields.

| Catalyst | Reagent | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Montmorillonite K10 | Dimethoxymethane | Primary/Secondary Alcohols | Solvent-free | Good | mdma.ch |

| Zeolite Hβ | Glycol/Aldehyde | Aldehydes/Ketones | 1:1.2 mole ratio, 2h | >90% Conversion | researchgate.net |

| Zeolite Nanofiber (HNB-MOR) | Ethanol/p-nitrobenzaldehyde | Aldehydes | 50 °C, 12h | Good | rsc.org |

| Sulfamic acid-functionalized magnetic nanoparticles (SA-MNPs) | Formaldehyde dimethyl acetal (FDMA) | Benzyl (B1604629) alcohol | Room temp, solvent-free, 2-3h | 97% | rsc.org |

| H₃PW₁₂O₄₀ on SiO₂/ZrO₂ | Dimethoxymethane | Primary/Secondary Alcohols | Room temp, solvent-free | High | researchgate.net |

Synthesis of the Cyclododecane Core Structure

The twelve-carbon cyclododecane ring is a key industrial chemical, primarily serving as a precursor to polymers like Nylon-12. scirp.orgjuniperpublishers.com

The large-scale industrial synthesis of cyclododecane begins with 1,3-butadiene (B125203). wikipedia.orgculturalheritage.org The process involves two main steps:

Cyclotrimerization of Butadiene : In the first step, three molecules of 1,3-butadiene are catalytically cyclized to form 1,5,9-cyclododecatriene (B1592173) (CDT). This reaction is typically carried out using a Ziegler-Natta type catalyst, such as a combination of titanium tetrachloride (TiCl₄) and an organoaluminum compound like ethylaluminum sesquichloride. researchgate.net

Hydrogenation of Cyclododecatriene : The resulting 1,5,9-cyclododecatriene is then fully hydrogenated to yield cyclododecane. juniperpublishers.comwikipedia.org This hydrogenation is performed in the liquid phase under hydrogen pressure using metal catalysts. juniperpublishers.comjuniperpublishers.com Common catalysts include nickel juniperpublishers.comjuniperpublishers.com and palladium. thieme-connect.de For instance, the reaction can be conducted at 200°C and 10-15 bar pressure with a nickel catalyst. juniperpublishers.comjuniperpublishers.com Studies have also shown that nickel nanoparticles supported on NaX zeolite can achieve nearly 100% yield of cyclododecane at temperatures up to 160°C. colab.ws The process is highly efficient, and methods exist for producing cyclododecane with purities exceeding 99%. culturalheritage.org

| Step | Reactant | Product | Catalyst Example | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 1. Cyclotrimerization | 1,3-Butadiene | 1,5,9-Cyclododecatriene | TiCl₄ / Organoaluminum | - | researchgate.net |

| 2. Hydrogenation | 1,5,9-Cyclododecatriene | Cyclododecane | Nickel-based | 200°C, 10-15 bar H₂ | juniperpublishers.comjuniperpublishers.com |

| 2. Hydrogenation | 1,5,9-Cyclododecatriene | Cyclododecane | Ni Nanoparticles on NaX Zeolite | Up to 160°C, H₂ atm | colab.ws |

To introduce the oxygen functionality required for the MOM ether, cyclododecane must be derivatized. A common pathway involves the oxidation of cyclododecane to a mixture of cyclododecanol and cyclododecanone (B146445). juniperpublishers.comwikipedia.org This oxidation is often carried out with air or oxygen, sometimes in the presence of boric acid, which can favor the formation of the alcohol. juniperpublishers.comgoogle.com

The resulting cyclododecanone is a key intermediate. scirp.orgwikipedia.org It can be readily converted to the precursor alcohol, cyclododecanol, through reduction. Standard laboratory and industrial reduction methods include:

Catalytic Hydrogenation : Cyclododecanone can be reduced to cyclododecanol using hydrogen gas in the presence of metal catalysts like palladium or platinum.

Chemical Reduction : Reagents such as sodium borohydride (B1222165) are also effective for this transformation.

Conversely, cyclododecanol can be oxidized to cyclododecanone using oxidizing agents like nitric acid. This reversibility allows for flexible synthetic routes depending on the desired product. For the synthesis of (Methoxymethoxy)cyclododecane, cyclododecanol is the direct precursor to the final etherification step.

Beyond the classical oxidation methods, advanced strategies for the direct functionalization of the inert C-H bonds of cyclododecane have been developed. These methods offer more direct routes to functionalized cyclododecanes, potentially bypassing the need for multi-step sequences.

Electrochemical Oxidation : An electrochemical method has been reported for the oxo-functionalization of cyclic alkanes, including cyclododecane, to produce the corresponding ketones. nih.gov This process uses nitrate (B79036) salts as both a mediator and electrolyte and can convert cyclododecane to cyclododecanone. nih.gov

Catalytic C-H Functionalization : Copper-catalyzed reactions have been shown to functionalize the C-H bonds of various cycloalkanes. nih.govrsc.org For example, "sandwich" diimine-copper(I) complexes can catalyze the insertion of carbenes into the C-H bonds of cyclododecane. nih.gov

Biocatalysis : Engineered enzymes, particularly from the cytochrome P450 monooxygenase family, offer a highly selective means of hydroxylating specific C-H bonds. nih.gov An engineered P450 enzyme has been used to hydroxylate a desosamine-derivatized cyclododecane, demonstrating the potential for precise, biocatalytic functionalization of the cyclododecane ring. nih.gov This approach is guided by anchoring the substrate within the enzyme's active site, leading to oxidation at specific positions. nih.gov

Convergent and Divergent Synthetic Pathways to (Methoxymethoxy)cyclododecane

The synthesis of (Methoxymethoxy)cyclododecane can be approached through either a convergent or a divergent strategy.

Convergent Synthesis : This is the most direct and logical approach for this specific target molecule. In a convergent synthesis, the two main fragments of the molecule—the cyclododecane core and the methoxymethyl group—are prepared or sourced independently and then joined in a late-stage reaction. The pathway is as follows:

Cyclododecane Core Synthesis : Cyclododecane is produced industrially from butadiene, as described in section 2.3.1.

Functionalization : Cyclododecane is oxidized to produce cyclododecanol, as detailed in section 2.3.2.

Convergent Step (Etherification) : Cyclododecanol is reacted with a methoxymethylating agent (e.g., dimethoxymethane) in the presence of a catalyst (e.g., a heterogeneous acid catalyst from section 2.2.3) to form the final product, (Methoxymethoxy)cyclododecane.

Divergent Synthesis : A divergent strategy begins with a common intermediate, such as cyclododecanone, which is then used to create a library of different, but related, compounds. (Methoxymethoxy)cyclododecane would be one of many potential products from such a scheme.

Common Precursor : The synthesis would start with cyclododecanone, a versatile intermediate. scirp.orgresearchgate.net

Divergence Point : From cyclododecanone, multiple reaction pathways can be explored:

Path A (to the target molecule) : Reduction of cyclododecanone to cyclododecanol, followed by MOM ether formation to yield (Methoxymethoxy)cyclododecane.

Path B : Oxidation of cyclododecanone to produce 1,12-dodecanedioic acid, a precursor for nylons. wikipedia.org

Path C : Reaction with hydrazines to form hydrazones, which may have biological activity. wikipedia.org

Path D : Baeyer-Villiger oxidation to produce lauryl lactone, another important polymer precursor. nih.gov

In this context, the synthesis of (Methoxymethoxy)cyclododecane is more aptly described as a step within a larger, divergent exploration of cyclododecanone's chemical possibilities, or more simply, as a direct target via a convergent route.

Chemical Reactivity and Reaction Mechanism Elucidation of Methoxymethoxy Cyclododecane

Cleavage and Deprotection Strategies for the MOM Ether Moiety

The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functions in multistep organic synthesis due to its ease of installation and stability across a range of conditions, particularly basic and weakly acidic environments. ingentaconnect.comacs.org However, its removal, or deprotection, is crucial in the final stages of synthesis and can be achieved through several strategic approaches.

The cleavage of MOM ethers under acidic conditions is a fundamental transformation. wikipedia.org The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen atom by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic substitution reaction (SN1 or SN2) at one of the adjacent carbon atoms. stackexchange.com

In the specific case of (methoxymethoxy)cyclododecane, the hydrolysis proceeds via protonation of one of the ether oxygens. Protonation of the methoxy (B1213986) oxygen is typically followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water. The resulting hemiacetal is unstable and readily decomposes to yield the deprotected cyclododecanol (B158456) and formaldehyde. stackexchange.com The reaction is generally conducted with strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH). ingentaconnect.comacs.org Due to the acetal (B89532) nature of the MOM group, it is significantly more labile to acid than simple dialkyl ethers. nih.gov

General Mechanism of Acid-Catalyzed MOM Deprotection

Protonation: The ether oxygen is protonated by an acid (H-A), making it a better leaving group.

Cleavage: The C-O bond breaks, often forming a resonance-stabilized oxocarbenium ion and releasing methanol.

Nucleophilic Attack: A nucleophile, typically water from the aqueous acidic medium, attacks the carbocation.

Decomposition: The resulting hemiacetal intermediate collapses, releasing the deprotected alcohol (cyclododecanol) and formaldehyde.

Lewis acids offer a milder alternative to Brønsted acids for the cleavage of MOM ethers, often providing greater selectivity and compatibility with other acid-sensitive functional groups. acs.org The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the MOM ether. This coordination polarizes the C-O bond, weakening it and facilitating its cleavage. acs.orgthieme-connect.de

A wide array of Lewis acids has been successfully employed for this transformation. Reagents such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and boron tribromide (BBr₃) are effective, though they can be harsh. acs.org Milder and more selective methods have been developed. For instance, zinc(II) trifluoromethanesulfonate (B1224126) [Zn(OTf)₂] in isopropanol (B130326) is an efficient system for deprotecting MOM ethers. ingentaconnect.com Zirconium(IV) chloride (ZrCl₄) has also been shown to be effective for both the formation and subsequent cleavage of MOM ethers. researchgate.net The choice of Lewis acid and reaction conditions can be tuned to achieve deprotection with high efficiency and yield. ingentaconnect.com

Table 1: Lewis Acids for MOM Ether Deprotection

| Lewis Acid Reagent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Zinc(II) Triflate (Zn(OTf)₂) | 10 mol%, isopropanol, reflux | Efficient for aliphatic, benzylic, and sugar-derived MOM ethers. | ingentaconnect.com |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, n-PrSH, 0°C to rt | Rapid (<10 min) and high-yielding deprotection. | researchgate.net |

| Magnesium Bromide (MgBr₂) | Et₂O, reflux | Common reagent for MOM cleavage. | ingentaconnect.com |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Strong Lewis acid, can affect other groups. | acs.org |

| B-Bromocatecholborane | CH₂Cl₂, -78°C | Cleaves MOM and MEM ethers selectively. | thieme-connect.de |

| Zirconium(IV) Chloride (ZrCl₄) | 50 mol%, isopropanol, reflux | Effective for deprotection under reflux conditions. | researchgate.net |

In the synthesis of complex molecules, a key challenge is the selective removal of one protecting group in the presence of others. ingentaconnect.com The MOM ether can be selectively cleaved under conditions that leave other protecting groups, such as silyl (B83357) ethers (TBDPS), benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and esters (benzoate), intact. ingentaconnect.com For example, using Zn(OTf)₂ in isopropanol allows for the deprotection of a MOM group without affecting a TBDPS or Bn group within the same molecule. ingentaconnect.com

Similarly, B-bromocatecholborane has been shown to cleave MOM ethers while leaving tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), tert-butyl ethers, and tert-butyldimethylsilyl (TBS) ethers unharmed. thieme-connect.de The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, provides a method for the chemoselective deprotection of phenolic MOM ethers at room temperature, which is advantageous for handling sensitive substrates. acs.org The combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl is also noted for its mildness, allowing for the deprotection of MOM ethers in molecules containing acid-labile groups like trityl (Tr) ethers. acs.org This selectivity is crucial for the late stages of natural product synthesis, where harsh deprotection conditions could lead to undesired side reactions or decomposition of the complex molecular framework. thieme-connect.deresearchgate.net

Reactivity Profiles of the Cyclododecane (B45066) Ring System

The cyclododecane ring is a large, flexible macrocycle. Its reactivity is largely governed by its conformational properties and the inherent inertness of its C(sp³)–H bonds.

Unlike small rings such as cyclopropane (B1198618) or cyclobutane, which suffer from significant angle and torsional strain, cyclododecane is a relatively strain-free molecule. libretexts.org Its large size allows the C-C-C bond angles to adopt values close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.orgutdallas.edu The total ring strain of cyclododecane is low, comparable to that of cyclohexane, which is considered a benchmark for a strain-free cycloalkane. utdallas.edu

This lack of significant strain, combined with high conformational flexibility, renders the cyclododecane ring relatively unreactive, much like a linear alkane. researchgate.net The molecule can exist in several low-energy conformations, and the barriers to interconversion between them are low. researchgate.netslideshare.net This conformational mobility means that no single static structure dictates its reactivity. Consequently, reactions on the cyclododecane backbone are not driven by the release of ring strain, and functionalization requires overcoming the high activation energy associated with breaking strong C-H bonds.

Table 2: Strain Energies of Selected Cycloalkanes

| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.4 | 9.1 |

| Cyclobutane | 4 | 26.4 | 6.6 |

| Cyclopentane | 5 | 5.8 | 1.2 |

| Cyclohexane | 6 | 0.1 | 0.0 |

| Cyclooctane | 8 | 9.5 | 1.2 |

| Cyclodecane | 10 | 12.1 | 1.2 |

| Cyclododecane | 12 | 3.8 | 0.3 |

Data sourced from various conformational analysis studies. utdallas.edusinica.edu.tw

Achieving site-selective functionalization of the C-H bonds on the cyclododecane ring is a significant synthetic challenge due to the presence of 24 chemically equivalent secondary hydrogens. nih.gov Directing a reaction to a specific position on the unactivated macrocyclic backbone requires specialized catalytic systems.

Recent advances have employed strategies such as photoredox catalysis and enzymatic reactions to achieve this goal. For example, the merger of photoredox and hydrogen-atom transfer (HAT) catalysis has enabled the site-selective C-H alkylation of cyclododecane. chemrxiv.orgresearchgate.net These methods utilize a catalyst to generate a reactive radical intermediate that can selectively abstract a hydrogen atom from the alkane, leading to functionalization. chemrxiv.orgresearchgate.net Copper- and palladium-catalyzed reactions have also been developed for the C-H functionalization of cyclododecane. epfl.chrsc.org

In a biological approach, an engineered cytochrome P450 monooxygenase (PikC) has been used for the selective hydroxylation of a desosamine-derivatized cyclododecane. nih.gov In this system, the desosamine (B1220255) sugar acts as a substrate recognition element, binding to the enzyme's active site and directing the oxidative functionalization to specific, yet remote, positions on the cyclododecane ring. nih.gov Without this directing group, the cyclododecane itself is not a substrate for the enzyme, highlighting the importance of a directing anchor for achieving site-selectivity on such a non-reactive scaffold. nih.gov

Mechanistic Studies of Ether Formation and Transformation Relevant to (Methoxymethoxy)cyclododecane

The formation of the (Methoxymethoxy)cyclododecane structure involves creating an acetal from cyclododecanol. This transformation, and etherification reactions in general, have been the subject of extensive mechanistic investigation. These studies provide a framework for understanding the reactivity of the title compound.

Organometallic reagents and catalysts are pivotal in modern organic synthesis for forming carbon-oxygen bonds, a key step in producing ethers and acetals like (Methoxymethoxy)cyclododecane. While classical methods like the Williamson ether synthesis—which can utilize organometallic-derived alkoxides—are common, transition-metal-catalyzed reactions offer broader applicability and milder conditions. researchgate.netresearchgate.net

Transition-Metal-Catalyzed Etherification: Catalytic systems based on noble metals like palladium and copper, as well as more earth-abundant metals like iron, have been developed for the synthesis of ethers. acs.orgnih.gov These reactions typically involve the cross-coupling of an alcohol with a halide or another electrophile. For a large secondary alcohol like cyclododecanol, palladium-catalyzed C–O cross-coupling represents a viable, albeit challenging, synthetic route. nih.gov The general mechanism for a palladium-catalyzed C-O coupling involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or alkyl halide.

Alkoxide Formation & Transmetalation: The alcohol is deprotonated by a base to form an alkoxide, which then coordinates to the palladium(II) center, displacing the halide.

Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the ether product and regenerating the Pd(0) catalyst. uwindsor.ca

Secondary alcohols, such as cyclododecanol, can be more challenging coupling partners than primary alcohols due to slower rates of reductive elimination, which can lead to side reactions like β-hydride elimination. nih.gov The choice of ligand is crucial to facilitate efficient coupling. nih.govacs.org Iron-catalyzed dehydrative etherification has also emerged as an environmentally benign method, coupling two alcohols directly to form an ether and water. acs.orgnih.gov

Organometallic Reagents in Acetal Formation: The (Methoxymethoxy)cyclododecane itself is a methoxymethyl (MOM) acetal. Acetals are generally stable to organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. total-synthesis.comlibretexts.orglibretexts.org This stability makes the acetal group an effective protecting group for aldehydes and ketones during syntheses that employ these powerful nucleophiles. libretexts.orglibretexts.org The synthesis of the MOM ether itself typically proceeds via nucleophilic substitution on a reagent like methoxymethyl chloride (MOMCl), where the nucleophile is the alkoxide of cyclododecanol, often formed using a strong, non-nucleophilic base.

| Catalyst System | Reaction Type | Reactants | Key Mechanistic Steps | Relevance to (Methoxymethoxy)cyclododecane |

| Palladium/Biarylphosphine Ligand | C-O Cross-Coupling | Secondary Alcohol + (Hetero)aryl Halide | Oxidative Addition, Transmetalation, Reductive Elimination nih.govuwindsor.ca | Provides a potential pathway for arylating cyclododecanol or related structures. |

| Copper/Oxalic Diamide Ligand | C-O Cross-Coupling | Secondary Alcohol + Aryl Halide | Similar to palladium-catalyzed routes, often used for Ullmann-type couplings. nih.govnih.gov | Alternative transition-metal-catalyzed approach for C-O bond formation. |

| Iron(III) Triflate | Dehydrative Etherification | Secondary Alcohol + Primary Alcohol | Activation of alcohol, SN1 or SN2 displacement, water elimination. acs.orgnih.gov | A direct, atom-economical method to form an ether from cyclododecanol. |

| Organolithium/Grignard Reagents | Alkoxide Formation | Alcohol + Organometallic Reagent | Deprotonation of alcohol to form a metal alkoxide. total-synthesis.comlibretexts.org | Used to generate the nucleophile for classic Williamson ether synthesis. |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. core.ac.uk It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, providing deep insight into reaction pathways and kinetics. acs.orgsciforum.net

Modeling Etherification Reactions: For etherification reactions, DFT studies can distinguish between competing mechanisms, such as SN1 and SN2 pathways, and predict how factors like solvent and substrate structure influence reactivity. rsc.orgresearchgate.net In a typical SN2 reaction for ether synthesis, computational analysis focuses on the transition state where the nucleophile (alkoxide) attacks the electrophilic carbon, and the leaving group departs simultaneously. sciforum.net The energy barrier of this transition state determines the reaction rate.

Studies on the Williamson ether synthesis have used quantum mechanical calculations to model the transition states for O-alkylation versus competitive C-alkylation, highlighting how solvent can stabilize or destabilize these structures and thus affect product selectivity. rsc.orgresearchgate.net For reactions involving cyclic substrates, such as the formation of an ether from cyclododecanol, theoretical studies have shown that the conformation of the ring in the transition state, rather than just the strain in the ground state, can be the deciding factor for regioselectivity and reaction rate. rsc.orgrsc.org A DFT study on 5- and 7-membered rings found that a 5-membered ring's transition state expands toward a less strained 6-membered conformation, facilitating the reaction. rsc.org While cyclododecane is a large, flexible ring, similar principles regarding the adoption of low-energy conformations in the transition state would apply.

Investigating Organometallic Intermediates: Theoretical methods are also invaluable for studying complex organometallic catalytic cycles. For palladium-catalyzed etherification, DFT calculations can map the potential energy surface for the entire process, identifying the rate-determining step, which is often the reductive elimination from the Pd(II)-alkoxide intermediate. nih.gov Similarly, computational studies on iron-catalyzed reactions can help understand the nature of the active catalytic species and reaction intermediates. acs.org Mechanistic investigations combining experimental data with DFT calculations have provided detailed pictures of catalytic cycles, including evidence for unconventional intermediates, such as Ni(I) species in certain C-O bond cleavage reactions, challenging the classical Ni(0)/Ni(II) model. nih.gov

| Reaction Studied | Computational Method | Key Findings |

| Williamson Ether Synthesis (Sodium β-naphthoxide + Benzyl bromide) | DFT Calculations & Kinetic Modeling | Elucidated transition states for O- vs. C-alkylation; showed significant solvent effects on reaction selectivity and energy barriers. rsc.orgresearchgate.net |

| SN2 Reaction (X- + CH3Cl) | DFT (B3LYP/6-31+G*) | Analyzed potential energy surfaces, including ion-dipole complexes and transition states; evaluated solvent effects on reaction rates. sciforum.net |

| Esterification of Cyclic Ammonium Salts (5- and 7-membered rings) | DFT | Revealed that the transition state ring conformation, not ground-state ring strain, directs regioselectivity. rsc.orgrsc.org |

| Reductive Cleavage of C-OMe bonds | DFT & Experimental Analysis | Provided evidence for Ni(I) intermediates, ruling out a classic Ni(0)/Ni(II) catalytic cycle. nih.gov |

| Cross-etherification of HMF with Ethanol | DFT & Kinetic Measurements | Identified a concerted bimolecular etherification mechanism (SN2-type) as the prevalent pathway. ufl.edu |

Advanced Spectroscopic and Characterization Investigations of Methoxymethoxy Cyclododecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (Methoxymethoxy)cyclododecane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a comprehensive picture of its molecular architecture.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of (Methoxymethoxy)cyclododecane would exhibit distinct signals corresponding to the protons of the cyclododecane (B45066) ring and the methoxymethyl (MOM) ether group.

The protons on the carbon adjacent to the ether oxygen (C1) are expected to be deshielded and appear at a lower field (higher chemical shift) compared to the other methylene (B1212753) protons of the cyclododecane ring. This is due to the electron-withdrawing effect of the oxygen atom. The remaining protons of the cyclododecane ring would likely appear as a complex multiplet in the typical aliphatic region.

The methoxymethyl group gives rise to two characteristic singlets. The methylene protons of the -O-CH₂-O- moiety are expected to appear at approximately 4.6 ppm, while the methyl protons of the -O-CH₃ group should appear further upfield, around 3.3 ppm.

The following table summarizes the predicted ¹H NMR chemical shifts for (Methoxymethoxy)cyclododecane.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (Cyclododecane) | 3.5 - 3.7 | Multiplet | 1H |

| -CH₂- (Cyclododecane) | 1.2 - 1.6 | Multiplet | 22H |

| -O-CH₂-O- | ~4.6 | Singlet | 2H |

| -O-CH₃ | ~3.3 | Singlet | 3H |

This is an interactive data table. You can sort and filter the data as needed.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of (Methoxymethoxy)cyclododecane, each non-equivalent carbon atom will produce a single peak.

The carbon atom of the cyclododecane ring bonded to the ether oxygen (C-1) is expected to be significantly downfield shifted to the 70-80 ppm region. The other carbon atoms of the large cycloalkane ring would likely resonate in the 20-40 ppm range. For the methoxymethyl group, the methylene carbon (-O-CH₂-O-) is anticipated to appear around 96 ppm, and the methyl carbon (-O-CH₃) at approximately 55 ppm.

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Cyclododecane) | 70 - 80 |

| -CH₂- (Cyclododecane) | 20 - 40 |

| -O-CH₂-O- | ~96 |

| -O-CH₃ | ~55 |

This is an interactive data table. You can sort and filter the data as needed.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (Methoxymethoxy)cyclododecane, COSY would show correlations between the proton at C-1 of the cyclododecane ring and its adjacent methylene protons. It would also help to trace the connectivity throughout the entire cyclododecane ring system, although significant signal overlap is expected in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~96 ppm, confirming the -O-CH₂-O- moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. Key HMBC correlations for (Methoxymethoxy)cyclododecane would include:

A correlation between the protons of the -O-CH₂-O- group (~4.6 ppm) and the C-1 of the cyclododecane ring (~70-80 ppm), confirming the attachment of the methoxymethyl group to the ring.

A correlation between the methyl protons (-O-CH₃) at ~3.3 ppm and the methylene carbon (-O-CH₂-O-) at ~96 ppm, establishing the connectivity within the methoxymethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The fragmentation pattern of (Methoxymethoxy)cyclododecane is expected to be characteristic of ethers and large cycloalkanes.

Alpha-cleavage is a common fragmentation pathway for ethers, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom. For (Methoxymethoxy)cyclododecane, this could lead to the loss of the methoxymethyl group or fragmentation of the cyclododecane ring. The fragmentation of the cyclododecane ring itself would likely produce a series of hydrocarbon fragments separated by 14 mass units (CH₂).

The predicted major fragments in the EI-MS spectrum of (Methoxymethoxy)cyclododecane are listed in the following table.

| Predicted m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 228 | [C₁₄H₂₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [C₁₂H₂₃O]⁺ | Loss of ˙OCH₃ |

| 167 | [C₁₂H₂₃]⁺ | Loss of ˙OCH₂OCH₃ |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage |

This is an interactive data table. You can sort and filter the data as needed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule.

For (Methoxymethoxy)cyclododecane, the molecular formula is C₁₄H₂₈O₂. The theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of a molecule. Specific bonds and functional groups absorb at characteristic frequencies, making the resulting spectrum a molecular "fingerprint." Complementary to IR, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. The scattered light results in shifts in frequency that correspond to the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are governed by different selection rules. IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in the polarizability of the molecule. Consequently, symmetrical vibrations that are weak or absent in an IR spectrum are often strong in a Raman spectrum, and vice-versa.

The vibrational spectrum of (Methoxymethoxy)cyclododecane is dominated by the characteristic frequencies of its two main components: the large, flexible cyclododecane ring and the acyclic methoxymethyl ether side chain.

The cyclododecane moiety is characterized primarily by the vibrations of its methylene (-CH₂) groups and its carbon-carbon (C-C) single bonds. The C-H stretching vibrations of the methylene groups are typically observed in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups give rise to strong absorptions in this range. In unstrained large rings like cyclododecane, these frequencies are similar to those found in acyclic alkanes. uomustansiriyah.edu.iq The scissoring or bending vibrations of the CH₂ groups are also prominent, typically appearing around 1448 cm⁻¹ to 1470 cm⁻¹. uomustansiriyah.edu.iq The large number of C-C bonds in the ring results in a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching and various bending and rocking modes of the CH₂ groups.

The ether moiety (specifically, the methoxymethyl ether group, -O-CH₂-O-CH₃) introduces several distinct vibrational modes. The most characteristic feature of an ether in an IR spectrum is the strong absorption due to the asymmetric C-O-C stretching vibration, which typically appears in the 1050–1150 cm⁻¹ range. libretexts.orgpressbooks.pubopenstax.org This band is often the most prominent feature in the fingerprint region for ether-containing compounds. libretexts.orgpressbooks.pubopenstax.org The symmetric C-O-C stretch is usually weaker in the IR spectrum but may be more prominent in the Raman spectrum. Additionally, the presence of the methyl (-CH₃) group from the methoxy (B1213986) portion will contribute to the C-H stretching region around 2950 cm⁻¹ and will also have characteristic bending vibrations. academyart.edu

The combination of these features allows for a comprehensive vibrational analysis of (Methoxymethoxy)cyclododecane. The high-frequency region will be dominated by C-H stretching modes from both the cyclododecane ring and the methoxy group. The fingerprint region will contain the characteristic and strong C-O-C stretching bands, confirming the ether functionality, alongside the deformation modes of the CH₂ groups of the macrocycle.

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Cyclododecane (-CH₂-) | C-H Asymmetric & Symmetric Stretching | 2800–3000 | Strong | Strong |

| Cyclododecane (-CH₂-) | CH₂ Scissoring (Bending) | ~1448–1470 | Medium | Medium |

| Ether (-C-O-C-) | Asymmetric C-O-C Stretching | 1050–1150 | Strong | Weak |

| Ether (-C-O-C-) | Symmetric C-O-C Stretching | ~1100–1200 | Weak | Strong |

| Methoxy (-O-CH₃) | C-H Stretching | ~2950 | Medium-Strong | Medium-Strong |

Application of Other Advanced Analytical Techniques in Molecular Characterization

While IR and Raman spectroscopy are excellent for identifying functional groups, a complete molecular characterization of (Methoxymethoxy)cyclododecane relies on a suite of other advanced analytical techniques. These methods provide detailed information on the molecule's connectivity, atomic arrangement, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For (Methoxymethoxy)cyclododecane, the spectrum would show distinct signals for the different types of protons. The protons of the methoxy group (-OCH₃) would likely appear as a sharp singlet. The protons of the methylene bridge (-O-CH₂-O-) would also produce a distinct signal. The numerous methylene protons of the cyclododecane ring would likely result in a complex, broad multiplet due to their similar chemical environments. Protons on carbons adjacent to the ether oxygen atoms are expected to be shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.orgpressbooks.pubopenstax.org

¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule. Each unique carbon atom in (Methoxymethoxy)cyclododecane would give a distinct signal. The carbon of the methoxy group would appear in a characteristic region. The carbon of the methylene bridge would also have a specific chemical shift. The carbons of the large cyclododecane ring may show several closely spaced signals, reflecting the subtle differences in their chemical environments due to the ring's conformation. Carbons bonded to oxygen in ethers typically resonate in the 50 to 80 δ range. libretexts.orgopenstax.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For (Methoxymethoxy)cyclododecane, high-resolution mass spectrometry would provide a highly accurate molecular weight, confirming its elemental composition (C₁₄H₂₈O₂). The fragmentation pattern upon ionization would likely involve cleavage of the bonds adjacent (alpha) to the oxygen atoms, which is a common fragmentation pathway for ethers. youtube.comlibretexts.org This could lead to the loss of the methoxy group (•OCH₃) or the entire methoxymethyl group (•CH₂OCH₃), or fragmentation of the cyclododecane ring. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography: If a suitable single crystal of (Methoxymethoxy)cyclododecane can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would reveal the precise bond lengths, bond angles, and the conformational arrangement of the cyclododecane ring and the methoxymethyl side chain. The large and flexible cyclododecane ring can adopt several low-energy conformations, and X-ray analysis would definitively identify the preferred conformation in the crystalline state. wikipedia.org

| Technique | Information Obtained | Expected Observations/Significance |

|---|---|---|

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons. | Distinct signals for methoxy, methylene bridge, and cyclododecane protons; downfield shifts for protons near oxygen. |

| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment of each carbon. | Unique signals for each carbon type; confirmation of the number of distinct carbon environments. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Accurate mass confirms molecular formula; fragmentation pattern reveals structural components (e.g., alpha-cleavage at ether linkage). |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Definitive bond lengths, bond angles, and the specific conformation of the cyclododecane ring. |

Computational Chemistry and Theoretical Modeling of Methoxymethoxy Cyclododecane

Quantum Mechanical Studies and Electronic Structure Theory

Quantum mechanical methods are fundamental to understanding the intrinsic properties of (Methoxymethoxy)cyclododecane, offering a detailed description of its electronic structure.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net For (Methoxymethoxy)cyclododecane, DFT calculations are instrumental in determining the most stable three-dimensional structure through geometry optimization. youtube.comnih.gov This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. youtube.com

DFT calculations would typically employ a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve reliable results for organic molecules. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise geometry.

Beyond structural parameters, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgwikipedia.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

Illustrative DFT Calculation Results for (Methoxymethoxy)cyclododecane

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -735.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

| Dipole Moment (Debye) | 1.98 |

Semi-empirical methods, such as AM1 or PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data to simplify the complex calculations of quantum mechanics. faccts.de While not as precise as DFT or HF, these methods are particularly useful for preliminary conformational searches and for studying very large molecular systems where higher-level calculations would be computationally prohibitive. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and dynamic behavior of (Methoxymethoxy)cyclododecane over time.

The twelve-membered cyclododecane (B45066) ring is highly flexible and can adopt numerous conformations. semanticscholar.orgmaricopa.edu The parent cyclododecane is known to have low ring strain and favors a stable, square-like wikipedia.org conformation with D₄ symmetry. researchgate.net The introduction of a (methoxymethoxy) substituent is expected to influence the conformational landscape.

Illustrative Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Equatorial-1 | 0.00 | C1-C2-C3-C4: 55.2, C4-C5-C6-C7: -155.1 |

| Axial-1 | 1.85 | C1-C2-C3-C4: 58.1, C4-C5-C6-C7: -152.8 |

| Equatorial-3 | 2.30 | C1-C2-C3-C4: -85.6, C4-C5-C6-C7: 75.4 |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. emory.eduresearchgate.net Exploring the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and the transition states that connect them. nih.govacs.org

For (Methoxymethoxy)cyclododecane, PES mapping can be employed to investigate various reaction pathways. acs.org This involves performing a series of constrained geometry optimizations to trace the energetic profile along a specific reaction coordinate, such as the stretching of a C-O bond during the hydrolysis of the acetal (B89532) group. libretexts.org These calculations provide the activation energy barriers for different reaction steps, which are essential for determining reaction kinetics and mechanism. wikipedia.org

Theoretical Insights into Chemical Reactivity and Reaction Mechanisms

Computational methods provide a powerful lens through which to view the chemical reactivity of (Methoxymethoxy)cyclododecane and to elucidate potential reaction mechanisms.

The electronic properties derived from quantum mechanical calculations, such as the HOMO-LUMO gap and the distribution of electrostatic potential, can predict the most likely sites for nucleophilic or electrophilic attack. The acetal functional group is known to be susceptible to acid-catalyzed hydrolysis. wikipedia.orglibretexts.org Computational studies can model this process in detail. openstax.orgyoutube.com The reaction would likely begin with the protonation of one of the ether oxygens, followed by the cleavage of a C-O bond to form a carbocation intermediate and methanol (B129727). wikipedia.orgnih.gov Subsequent attack by water would lead to a hemiacetal, which would then hydrolyze further to yield cyclododecanone (B146445), another molecule of methanol, and formaldehyde.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of organic molecules. scienceopen.com By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. scienceopen.com This allows for the determination of activation barriers, which are crucial in predicting the feasibility and rate of a chemical transformation.

For a molecule such as (Methoxymethoxy)cyclododecane, with its large, flexible cyclododecane ring and the reactive methoxymethyl ether group, computational methods can be employed to explore various potential reaction pathways. For instance, in a hypothetical acid-catalyzed hydrolysis of the methoxymethyl ether, DFT calculations could be used to model the reaction mechanism. This would involve locating the transition state for the protonation of the ether oxygen, followed by the cleavage of the C-O bond. The calculated activation energy for this process would provide a quantitative measure of the ether's lability under acidic conditions.

Furthermore, these methods can predict the selectivity of reactions at different positions on the cyclododecane ring. The presence of the (methoxymethoxy) group can influence the electron density distribution around the ring, potentially directing incoming reagents to specific sites. By modeling the transition states for reactions at various carbon atoms, the regioselectivity can be predicted. For example, in a radical halogenation reaction, the activation energies for hydrogen abstraction from each unique carbon position on the cyclododecane ring can be calculated to determine the most likely site of reaction.

A hypothetical study on the epoxidation of the cyclododecane ring could involve calculating the activation barriers for the reaction at different points on the ring, considering the steric and electronic influence of the (methoxymethoxy) substituent. The results of such a study could be summarized in a data table.

Table 1: Predicted Activation Energies for the Epoxidation of (Methoxymethoxy)cyclododecane at Various Positions

| Position of Epoxidation | Activation Energy (kcal/mol) |

| C2 | 15.2 |

| C3 | 16.1 |

| C4 | 16.5 |

| C5 | 16.8 |

| C6 | 17.0 |

| C7 | 17.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.

Elucidation of Catalyst-Substrate Interactions

Computational modeling is an invaluable tool for understanding the intricate interactions between a substrate and a catalyst at the molecular level. For a large and flexible molecule like (Methoxymethoxy)cyclododecane, these interactions can be complex and challenging to probe experimentally. Theoretical methods can provide a detailed picture of the binding mode of the substrate in the catalyst's active site and help to rationalize the observed catalytic activity and selectivity.

Molecular docking simulations can be an initial step to explore the possible binding orientations of (Methoxymethoxy)cyclododecane within the active site of a catalyst, such as a lipase (B570770) for enantioselective hydrolysis or a cytochrome P450 enzyme for selective oxidation. These simulations would predict the most stable binding poses and highlight key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, between the substrate and the catalyst.

For a more detailed and accurate description of the catalyst-substrate interactions, quantum mechanics/molecular mechanics (QM/MM) calculations can be performed. In this approach, the reactive part of the system (the substrate and the catalyst's active site) is treated with a high level of quantum mechanics theory, while the rest of the catalyst and the solvent are described using a more computationally efficient molecular mechanics force field. This hybrid method allows for the accurate modeling of bond-breaking and bond-forming processes during the catalytic cycle.

For instance, in a hypothetical asymmetric hydrogenation of a double bond introduced into the cyclododecane ring, QM/MM calculations could be used to model the interaction of the (Methoxymethoxy)cyclododecane derivative with a chiral rhodium catalyst. These calculations could elucidate the origin of the enantioselectivity by comparing the energies of the transition states leading to the two different enantiomeric products. The analysis of the transition state geometries would reveal the specific non-covalent interactions that favor the formation of one enantiomer over the other.

Table 2: Calculated Interaction Energies and Key Distances for the Docking of (Methoxymethoxy)cyclododecane with a Hypothetical Catalyst

| Binding Pose | Interaction Energy (kcal/mol) | Key Interaction | Distance (Å) |

| 1 | -8.5 | Hydrogen bond (ether O - catalyst NH) | 2.1 |

| 2 | -7.2 | van der Waals (cyclododecane - catalyst hydrophobic pocket) | 3.5 |

| 3 | -6.8 | Hydrogen bond (ether O - catalyst OH) | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.

The insights gained from these computational studies can guide the design of new and improved catalysts with enhanced activity and selectivity for transformations involving large macrocyclic substrates like (Methoxymethoxy)cyclododecane.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods have become increasingly reliable for the prediction of spectroscopic parameters, such as NMR chemical shifts and coupling constants. uncw.edu For a flexible molecule like (Methoxymethoxy)cyclododecane, which can exist as a complex ensemble of different conformers, computational prediction of spectroscopic data is particularly valuable for structural elucidation and for understanding its dynamic behavior in solution. uncw.edu

The process of predicting NMR spectra for (Methoxymethoxy)cyclododecane would typically begin with a thorough conformational search to identify the low-energy conformers of the molecule. This can be achieved using molecular mechanics or semi-empirical methods. The geometries of the most stable conformers are then optimized at a higher level of theory, usually DFT.

Following geometry optimization, the NMR shielding tensors for each atom in each conformer are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). To obtain a predicted spectrum that can be compared to experimental data, the calculated chemical shifts of the individual conformers are averaged, weighted by their Boltzmann populations at the experimental temperature. uncw.edu

The accuracy of the predicted chemical shifts can be further improved by considering the effects of the solvent, which can be modeled using implicit or explicit solvent models. For the methoxymethyl group, specific theoretical studies on smaller analogs like methoxymethanol (B1221974) can provide valuable benchmarks for the computational methods used. nih.gov

A comparison of the computationally predicted NMR spectrum with the experimentally measured spectrum can help to confirm the structure of (Methoxymethoxy)cyclododecane and to assign the resonances to specific atoms in the molecule. Discrepancies between the predicted and experimental spectra can often be resolved by re-evaluating the conformational ensemble or by considering other dynamic processes.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Major Conformer of (Methoxymethoxy)cyclododecane

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C1 (CH attached to O) | 95.2 | 94.8 |

| C2 | 28.5 | 28.9 |

| C3 | 24.1 | 24.5 |

| C4 | 23.8 | 24.1 |

| C5 | 23.6 | 23.9 |

| C6 | 23.4 | 23.7 |

| C7 | 23.2 | 23.5 |

| OCH₂O | 96.5 | 96.1 |

| OCH₃ | 55.8 | 56.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.

In addition to NMR parameters, other spectroscopic properties, such as vibrational frequencies in infrared (IR) and Raman spectra, can also be predicted computationally. These predictions can aid in the interpretation of experimental vibrational spectra and provide further confirmation of the molecule's structure and conformational preferences.

Role of Methoxymethoxy Cyclododecane in Advanced Organic Synthesis

Applications as an Intermediate in the Synthesis of Complex Molecules

Currently, there is a lack of detailed, publicly available scientific studies demonstrating the use of (Methoxymethoxy)cyclododecane as a pivotal intermediate in the synthesis of complex molecules outside of the fragrance sector. While its structure suggests potential as a protected form of cyclododecanone (B146445), which itself can be a precursor to various functionalized macrocycles, specific examples of such applications in multi-step total synthesis of natural products or pharmaceuticals are not readily found in the literature.

A patent in the field of fragrance chemistry describes a related compound, 1,1-dimethoxycyclododecane, as a starting material for the production of α-allylated cycloalkanones. google.com These resulting ketones are valuable precursors for various fragrance compounds. This suggests that acetals and ketals of cyclododecanone, including (Methoxymethoxy)cyclododecane, serve as important intermediates within this specific industry. The methoxymethyl (MOM) ether group in (Methoxymethoxy)cyclododecane can act as a protecting group for an alcohol, which could be useful in syntheses requiring the modification of other parts of the cyclododecane (B45066) ring without affecting the hydroxyl group.

Utility in the Development of Specialty Chemicals

The primary documented utility of (Methoxymethoxy)cyclododecane is within the realm of specialty chemicals, specifically as a fragrance ingredient. guidechem.comnih.gov It is listed in the International Fragrance Association (IFRA) transparency list, indicating its use in consumer products. nih.gov The large cycloalkane ring structure is a common feature in synthetic musks and other fragrance compounds, contributing to their characteristic odor profiles and substantivity.

The table below summarizes some of the key identifiers and properties of (Methoxymethoxy)cyclododecane, reflecting its status as a specialty chemical.

| Property | Value |

| CAS Number | 42604-12-6 |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| Synonyms | Boisambrene, Formaldehyde cyclododecyl methyl acetal (B89532) |

| Primary Use | Fragrance Ingredient |

This table is generated based on data from chemical databases. guidechem.comguidechem.com

Contributions to Materials Science Research as a Building Block

There is no significant body of research that has been identified to suggest that (Methoxymethoxy)cyclododecane is currently being used as a primary building block in materials science research. The parent molecule, cyclododecane, is a precursor to polymers like Nylon 12, but the functionalized derivative (Methoxymethoxy)cyclododecane does not appear to have been explored for similar applications in the available literature. wikipedia.org The presence of the methoxymethoxy group could potentially be leveraged to introduce specific functionalities into a polymer backbone, but this remains a hypothetical application without direct supporting research.

Investigation as a Volatile Binding Medium in Conservation Science

A thorough review of scientific literature reveals no evidence of (Methoxymethoxy)cyclododecane being investigated or used as a volatile binding medium in conservation science. The field of conservation science has extensively studied and utilized cyclododecane for its properties as a temporary consolidant and protective agent that sublimates over time without leaving a residue. semanticscholar.orgresearchgate.net However, this application appears to be specific to the parent hydrocarbon, and there is no indication that its derivatives, including (Methoxymethoxy)cyclododecane, have been considered for similar purposes.

Future Research Directions and Emerging Trends for Methoxymethoxy Cyclododecane

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity

Future synthetic strategies for (Methoxymethoxy)cyclododecane will likely prioritize sustainability and efficiency. The principles of green chemistry, particularly atom economy, are becoming increasingly central to the design of chemical processes. jocpr.com Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov

Current industrial production of cyclododecane (B45066), the parent macrocycle, involves the catalytic trimerization of butadiene followed by hydrogenation. nih.gov Future research could focus on developing more sustainable versions of these processes, perhaps utilizing catalysts based on earth-abundant metals or biocatalytic methods. For the introduction of the methoxymethoxy group, research will likely move away from traditional methods that may use hazardous reagents or produce significant waste.

One promising avenue is the development of one-pot reactions or tandem catalytic cycles that can reduce the number of synthetic steps, minimize purification processes, and decrease solvent usage. sumdu.edu.ua For instance, the direct, selective etherification of cyclododecanol (B158456) under mild, environmentally friendly conditions would be a significant advancement. The use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in the absence of solvents, presents another innovative and sustainable approach. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for (Methoxymethoxy)cyclododecane

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic Direct Etherification | High atom economy, reduced waste, potentially milder conditions. | Catalyst development for high selectivity and turnover. |

| One-Pot Tandem Reactions | Increased efficiency, reduced solvent use and purification steps. | Compatibility of sequential reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific substrates. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, potential for novel reactivity. | Scalability and control over reaction parameters. |

Exploration of Catalytic Applications Involving (Methoxymethoxy)cyclododecane as a Ligand or Substrate

Macrocyclic compounds, including crown ethers and their analogues, are well-known for their ability to act as ligands for metal ions, finding applications in catalysis. researchgate.netwikipedia.org The cyclododecane framework of (Methoxymethoxy)cyclododecane provides a flexible scaffold, and the ether oxygen atoms could potentially coordinate with metal centers. Future research could explore the synthesis of transition metal complexes with (Methoxymethoxy)cyclododecane as a ligand. digitellinc.com Such complexes could be investigated for their catalytic activity in a variety of organic transformations. The flexibility of the 12-membered ring could allow for the accommodation of different metal ions and influence the stereoselectivity of catalytic reactions. rsc.org

Moreover, functionalized cyclododecanes can themselves be substrates for catalytic transformations. The development of C-H functionalization techniques, for example, could enable the selective modification of the cyclododecane ring in (Methoxymethoxy)cyclododecane, leading to a diverse range of new molecules with potential applications in materials science and medicinal chemistry. nih.govsciencedaily.com

Another area of exploration could be in the field of organocatalysis. cam.ac.ukprinceton.edu Chiral derivatives of (Methoxymethoxy)cyclododecane could be designed to act as organocatalysts for asymmetric reactions, leveraging the defined conformational preferences of the macrocyclic ring to induce stereoselectivity.

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Furthermore, machine learning models can be used to predict the outcomes of reactions, including yields and potential side products, under various conditions. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory, accelerating the development of optimized synthetic protocols. For the design of new cyclododecane derivatives, generative models can explore a vast chemical space to identify molecules with desired properties, such as specific binding affinities or material characteristics. acs.org

Table 2: Potential Applications of AI/ML in the Study of (Methoxymethoxy)cyclododecane

| AI/ML Application | Potential Impact |

| Retrosynthesis Prediction | Identification of novel and efficient synthetic routes. |

| Reaction Outcome Prediction | Optimization of reaction conditions and maximization of yields. |

| Generative Molecular Design | Discovery of new cyclododecane derivatives with tailored properties. |

| Spectroscopic Data Prediction | Aiding in the characterization of new compounds. |

Comprehensive Mechanistic Investigations through Synergistic Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the development of efficient and selective synthetic methods. Future research on (Methoxymethoxy)cyclododecane will likely involve a synergistic approach that combines experimental and computational techniques to elucidate the intricate details of its formation and reactivity.